molecular formula C11H9ClN2O3 B13865688 Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate

Cat. No.: B13865688
M. Wt: 252.65 g/mol
InChI Key: LXIPCHFJMNLFMF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate typically involves the use of transition metal-catalyzed reactions . One common method includes the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) . The process involves the following steps:

    Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazoline Derivative: The benzoxazinones are then treated with ammonia solution to yield the quinazoline derivatives.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methoxyquinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For instance, they may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Methyl 4-chloro-6-methoxyquinazoline-8-carboxylate can be compared with other quinazoline derivatives, such as:

  • 4-chloroquinazoline-8-carboxylate
  • 6-methoxyquinazoline-8-carboxylate
  • 4-chloro-6-methoxyquinazoline

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activities .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 4-chloro-6-methoxyquinazoline-8-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-16-6-3-7-9(13-5-14-10(7)12)8(4-6)11(15)17-2/h3-5H,1-2H3

InChI Key

LXIPCHFJMNLFMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)OC)N=CN=C2Cl

Origin of Product

United States

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